N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide
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Overview
Description
N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a tetrazole ring, a propylamino group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a propylamine.
Sulfonamide Formation: The final step involves the sulfonation of the benzene ring, typically using sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The tetrazole ring and propylamino group contribute to the compound’s binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyltetrazol-5-yl)-2-(ethylamino)benzenesulfonamide
- N-(2-Methyltetrazol-5-yl)-2-(methylamino)benzenesulfonamide
- N-(2-Methyltetrazol-5-yl)-2-(butylamino)benzenesulfonamide
Uniqueness
N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylamino group, in particular, influences the compound’s solubility, stability, and interaction with biological targets, differentiating it from similar compounds with different alkyl groups.
Properties
IUPAC Name |
N-(2-methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-3-8-12-9-6-4-5-7-10(9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWXKQKPOHVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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